molecular formula C18H15BrO3 B3230188 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one CAS No. 129414-77-3

3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one

Cat. No.: B3230188
CAS No.: 129414-77-3
M. Wt: 359.2 g/mol
InChI Key: XKANEMGKQYTWGN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one is a synthetic small molecule belonging to the chromen-4-one (chromone) family, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This compound features a 4-bromophenyl substituent at the 3-position and a unique 6-ethyl-7-methoxy pattern on the benzopyrone core. Such structural motifs, particularly halogenation and alkyl substitution, are frequently associated with enhanced bioactivity and are key in the design of novel investigative tools . This compound is of significant interest in early-stage pharmacological research, primarily for the development of anticancer agents. Chromen-4-one analogs have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung carcinoma, by inducing apoptosis and modulating key cellular pathways . The bromine atom serves as a potential pharmacophore, with research indicating that halogenated flavanones and chromones can exhibit superior cytotoxic activity, in some cases exceeding the potency of reference drugs like etoposide . The ethyl and methoxy groups may further influence the molecule's lipophilicity, membrane permeability, and target binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies . Researchers can utilize this high-purity compound as a key intermediate for further chemical derivatization or as a biological probe to explore mechanisms of cell proliferation and death. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-bromophenyl)-6-ethyl-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-3-11-8-14-17(9-16(11)21-2)22-10-15(18(14)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKANEMGKQYTWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and 4-methoxyphenol.

    Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated ester.

    Cyclization: The α,β-unsaturated ester undergoes cyclization with 4-methoxyphenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-4-one core structure.

    Substitution: The final step involves the substitution of the bromophenyl group at the 3-position of the chromen-4-one core structure using a suitable brominating agent, such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups at the 4-position.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit various enzymes involved in inflammatory and oxidative stress pathways, leading to its anti-inflammatory and antioxidant effects.

    Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

    Modulate Signaling Pathways: It can modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell proliferation, survival, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Bioactivity References
This compound 3: 4-Bromophenyl; 6: Ethyl; 7: Methoxy ~373.2 g/mol High lipophilicity (logP ~4.2*); Potential kinase inhibition (inferred)
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 3: 4-Hydroxyphenyl; 6: Methoxy; 7: Hydroxy ~300.3 g/mol Anti-angiogenic activity (EC50 = 47.37 µM); Lower logP (~2.8) due to polar hydroxyl groups
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-Fluorophenyl; 6: Ethyl; 7: Hydroxy; 2: CF3 ~368.3 g/mol Enhanced metabolic stability (fluorine); Moderate cytotoxicity (cell-dependent)
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one 3: Benzothiazolyl; 6: Ethyl; 7: Trifluoromethyl-benzyloxy ~529.5 g/mol High steric bulk; Potential π-π stacking with aromatic substituents
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one 4: 4-Bromophenyl; 3: Nitro; 2: Methylamino ~437.3 g/mol Intramolecular N–H···O hydrogen bonding; Structural rigidity due to fused rings

Key Observations

Methoxy groups (e.g., at position 7) balance polarity and lipophilicity better than hydroxyl groups, as seen in the higher EC50 of hydroxylated derivatives .

Biological Activity :

  • Hydroxyl groups at positions 3 and 7 (e.g., ) correlate with anti-angiogenic activity, likely via hydrogen bonding with vascular endothelial growth factor (VEGF) receptors. Bromine’s electron-withdrawing effect may disrupt such interactions but could improve proteolytic stability .
  • Fluorinated analogs (e.g., ) show improved metabolic stability due to C–F bond resistance to oxidation, though trifluoromethyl groups may introduce steric hindrance.

Synthetic Accessibility :

  • Halogenation (bromo vs. fluoro) requires distinct reagents (e.g., NaI/acetone for iodine substitution vs. electrophilic fluorination).
  • Ethyl and methoxy groups are typically introduced via alkylation or Williamson ether synthesis .

Structural Rigidity and Packing :

  • Compounds with intramolecular hydrogen bonds (e.g., ) exhibit enhanced crystallinity, as observed in X-ray studies of 4-(4-bromophenyl)-7,7-dimethyl derivatives .

Research Implications and Gaps

  • Targeted Modifications : Replacing the 7-methoxy group with a hydroxyl group could enhance bioactivity but may necessitate prodrug strategies to mitigate poor bioavailability .
  • Structural Data: No crystallographic data exist for the target compound; modeling based on suggests a near-planar chromenone core with bromophenyl perpendicularity (~85–90° dihedral angle).

Biological Activity

3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one, a compound belonging to the chromenone family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on various studies, highlighting its mechanisms of action, efficacy against cancer cells, and antimicrobial properties.

Chemical Structure and Properties

The compound features a chromen-4-one core structure with specific substitutions that may influence its biological activity. Its molecular formula is C16H15BrO3C_{16}H_{15}BrO_3 with a molecular weight of approximately 345.2 g/mol. The presence of bromine, ethyl, and methoxy groups contributes to its unique reactivity and biological profile.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Telomerase Inhibition : In vitro studies have shown that the compound can inhibit telomerase activity, which is crucial for the proliferation of cancer cells. This inhibition is linked to endoplasmic reticulum stress (ERS) that activates apoptotic pathways in cancer cells .
  • Apoptosis Induction : The compound appears to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with oxidative stress and mitochondrial dysfunction .

Anticancer Activity

Several studies have assessed the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values ranged from 24.4 µM to 88 µM depending on the cell line .
  • Xenograft Models : Animal studies indicated that treatment with this compound significantly inhibited tumor growth in xenograft models, supporting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Comparative Analysis

To better understand the efficacy of this compound, a comparison with related compounds is useful:

Compound NameStructure SimilaritiesIC50 (µM)Biological Activity
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-oneHydroxyl instead of ethyl group42.0 (HL-60)Anticancer
Chroman-2,4-dione derivativesSimilar core structureVariesAnticancer
6-Ethyl-7-methoxy-chromenoneLacks bromine substitutionModerateAntimicrobial

Case Studies

  • Study on Telomerase Modulation : A study focused on the compound's ability to modulate telomerase activity in hepatocellular carcinoma cells showed promising results in inhibiting cell proliferation through ER stress mechanisms .
  • Cytotoxicity Assessment : Another research effort evaluated a series of chromenone derivatives for cytotoxicity against various human carcinoma cell lines, establishing a structure–activity relationship that supports further exploration of this compound's derivatives .

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Claisen-Schmidt condensation : Reacting substituted acetophenones with aldehydes under basic conditions (e.g., KOH/ethanol) to form the chromenone core. For bromophenyl derivatives, Suzuki-Miyaura coupling may be employed to introduce the aryl group .
  • Functionalization : Ethyl and methoxy groups are introduced via alkylation or methoxylation reactions. Optimization includes controlling temperature (5–10°C for condensation), solvent choice (ethanol or DMF), and purification via recrystallization .
  • Yield improvement : Use catalysts like L-proline for asymmetric synthesis or microwave-assisted reactions to reduce time and side products .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves bond angles, dihedral angles (e.g., bromophenyl vs. chromenone plane ~65°), and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .
  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ethyl CH2_2 at δ 1.2–1.4 ppm). NOESY confirms spatial proximity of bromophenyl and ethyl groups .
  • HPLC-MS : Monitors purity (>95%) and detects intermediates using C18 columns with acetonitrile/water gradients .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with fluconazole/ampicillin controls .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations. Include ROS generation and apoptosis markers (caspase-3/7 activation) .
  • Docking studies : Predict binding to targets like topoisomerase II or EGFR using AutoDock Vina, guided by structural analogs (e.g., 7-hydroxyflavones) .

Advanced Research Questions

Q. How do substituent positions (e.g., bromophenyl at C3 vs. C4) influence bioactivity?

  • Structure-activity relationship (SAR) : The bromophenyl group at C3 enhances π-stacking with DNA/enzyme pockets, increasing anticancer potency compared to C4-substituted analogs. Ethyl and methoxy groups at C6/C7 improve lipophilicity (logP ~3.5) and membrane permeability .
  • Crystallographic insights : Bromine’s electronegativity alters molecular polarity, affecting solubility and protein interactions. Compare with chloro- or fluoro-substituted derivatives (e.g., 2-(4-chlorophenyl)-6-methoxychroman-4-one) .

Q. What mechanistic pathways explain this compound’s anticancer activity?

  • Topoisomerase inhibition : Intercalation into DNA via chromenone’s planar structure, validated by comet assays and γ-H2AX foci detection .
  • ROS-mediated apoptosis : Ethyl/methoxy groups induce oxidative stress in cancer cells, confirmed by DCFH-DA fluorescence and Nrf2 pathway modulation .
  • In vivo validation : Use xenograft models (e.g., murine breast cancer) with pharmacokinetic profiling (t1/2_{1/2} ~6–8 hours) .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate with orthogonal methods (e.g., ATP-based viability vs. trypan blue exclusion) .
  • Solubility adjustments : Use DMSO/carrier complexes (e.g., cyclodextrin) to mitigate aggregation artifacts. Confirm activity via dose-response curves with R2^2 >0.95 .
  • Meta-analysis : Compare datasets from PubChem or ChEMBL, applying QSAR models to identify outliers .

Q. What strategies optimize this compound’s bioavailability for therapeutic use?

  • Prodrug design : Acetylate methoxy groups to enhance absorption, with esterase-triggered release in target tissues .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, tested via dialysis membrane models .
  • Metabolic stability : Assess CYP450 metabolism using liver microsomes. Introduce fluorine atoms to block hydroxylation sites .

Q. How does crystallographic data inform polymorph control during synthesis?

  • Polymorph screening : Use solvent evaporation (DMF/ethanol) to isolate stable forms. Identify hydrogen-bonding motifs (e.g., C–H⋯O) via Mercury software .
  • Packing analysis : Envelope conformations in the chromenone ring (puckering parameters Q = 0.497 Å) influence dissolution rates. Compare with morpholine-substituted analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one
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